molecular formula C14H23N3O2 B14228394 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine CAS No. 825619-49-6

4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine

Cat. No.: B14228394
CAS No.: 825619-49-6
M. Wt: 265.35 g/mol
InChI Key: LBTKUEFRPZUBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine is an organic compound with a complex structure that includes a methoxy group, a piperidine ring, and a benzene diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a methoxy group is introduced to the benzene ring, followed by the attachment of the piperidine moiety through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as methyl iodide, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme interactions and receptor binding.

    Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidine groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline
  • 5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Uniqueness

4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.

Properties

CAS No.

825619-49-6

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

4-methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine

InChI

InChI=1S/C14H23N3O2/c1-17-5-3-10(4-6-17)9-19-14-8-12(16)11(15)7-13(14)18-2/h7-8,10H,3-6,9,15-16H2,1-2H3

InChI Key

LBTKUEFRPZUBMK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C(C(=C2)N)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.